3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

Covalent inhibitor warhead Transglutaminase 2 (TG2) Electrophilic selectivity

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1130365-33-1) is a heterocyclic building block featuring a five-membered isoxazoline ring with a bromine substituent at the 3-position and a carboxylic acid at the 5-position—molecular formula C₄H₄BrNO₃, molecular weight 193.98 g/mol, and MDL number MFCD20660315. The 3-bromo-4,5-dihydroisoxazole (DHI) scaffold is a well-established weakly electrophilic warhead for targeted covalent inhibitor design, with documented selective reactivity toward active-site cysteine residues in human transglutaminase 2 (TG2).

Molecular Formula C4H4BrNO3
Molecular Weight 193.98 g/mol
CAS No. 1130365-33-1
Cat. No. B1375562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
CAS1130365-33-1
Molecular FormulaC4H4BrNO3
Molecular Weight193.98 g/mol
Structural Identifiers
SMILESC1C(ON=C1Br)C(=O)O
InChIInChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8)
InChIKeyDDBYUJCBKKNLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1130365-33-1): Core Scaffold and Warhead Precursor for Covalent Inhibitor Development


3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1130365-33-1) is a heterocyclic building block featuring a five-membered isoxazoline ring with a bromine substituent at the 3-position and a carboxylic acid at the 5-position—molecular formula C₄H₄BrNO₃, molecular weight 193.98 g/mol, and MDL number MFCD20660315 [1]. The 3-bromo-4,5-dihydroisoxazole (DHI) scaffold is a well-established weakly electrophilic warhead for targeted covalent inhibitor design, with documented selective reactivity toward active-site cysteine residues in human transglutaminase 2 (TG2) [2]. This compound serves as the minimal carboxylic acid-functionalized DHI core, offering a derivatizable handle at the 5-position for amide coupling or esterification while retaining the intact 3-bromo warhead motif essential for covalent inhibition .

Why 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid Cannot Be Simply Replaced by Other 4,5-Dihydroisoxazole-5-carboxylic Acids


Substituting this compound with non-brominated, chloro, or fluoro analogs of 4,5-dihydroisoxazole-5-carboxylic acid fundamentally alters the electrophilic warhead reactivity that defines the DHI inhibitor class. The 3-bromo substituent provides the optimal balance between sufficient electrophilicity for covalent cysteine targeting and low non-specific thiol reactivity—a property not replicated by 3-chloro or 3-fluoro analogs [1]. 3-Halo-4,5-dihydroisoxazoles lacking the 3-bromo group show significantly reduced or abolished TG2 inhibitory activity [1]; the 3-bromo compound exhibits kinh/KI > 2000 M⁻¹min⁻¹ for TG2 while displaying essentially no reactivity (k < 1 M⁻¹min⁻¹) toward physiological thiols such as glutathione [1]. The carboxylic acid at position 5 further distinguishes this compound from ester analogs (e.g., ethyl ester CAS 823787-15-1), enabling direct amide bond formation without saponification steps, which streamlines downstream conjugation to amine-bearing pharmacophores [2].

Quantitative Differentiation Evidence: 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid vs. Closest Analogs


3-Bromo Warhead Confers >2000-fold Selectivity for TG2 Active-Site Cysteine over Free Glutathione

The 3-bromo-4,5-dihydroisoxazole (DHI) warhead confers a specificity constant kinh/KI > 2000 M⁻¹min⁻¹ for irreversible inhibition of human TG2, while exhibiting negligible reactivity (k < 1 M⁻¹min⁻¹) toward physiological concentrations of free glutathione [1]. This selectivity window (>2000-fold) is a hallmark of the 3-bromo-substituted scaffold. In contrast, 3-chloro-4,5-dihydroisoxazole derivatives (e.g., acivicin) exhibit fundamentally different biological profiles, functioning as glutamine antimetabolites rather than selective TG2 warheads [2]. The 3-fluoro analog of the core scaffold has not been reported to exhibit comparable covalent inhibition, consistent with the leaving-group hierarchy (Br > Cl >> F) for nucleophilic displacement at the isoxazoline 3-position.

Covalent inhibitor warhead Transglutaminase 2 (TG2) Electrophilic selectivity

5-Carboxylic Acid Enables Direct Conjugation vs. Ester Prodrugs—Eliminates Saponification Step and Improves Atom Economy

The free carboxylic acid at position 5 allows direct amide bond formation with amine-bearing pharmacophores via standard coupling reagents (e.g., HATU, EDC/HOBt), bypassing the saponification step required when using the corresponding ethyl ester (CAS 823787-15-1) [1]. This reduces the synthetic sequence by one step and avoids base-catalyzed degradation of the acid-labile 3-bromo warhead, which is susceptible to nucleophilic displacement under strongly basic conditions [2]. The ethyl ester derivative requires LiOH or NaOH-mediated hydrolysis, during which approximately 10-50% bromide displacement has been observed [2].

Synthetic efficiency Amide coupling Building block comparison

Computed LogP (XLogP3 = 0.6) Positions Compound in Optimal Polarity Range for Blood-Brain Barrier Penetration Relative to Bulkier Aryl Dihydroisoxazole Analogs

The computed XLogP3 of 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid is 0.6, with a topological polar surface area (TPSA) of 58.9 Ų and molecular weight of 193.98 g/mol [1]. These values fall within favorable ranges for CNS drug-likeness (LogP 0–3, TPSA < 90 Ų, MW < 400 Da). In contrast, commonly employed aryl-substituted analogs such as 3-(3-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CID 2962252, MW 284.11, CLogP ~2.5) and 3-(2,5-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CID 25220803, MW 251.24, CLogP ~1.8) possess substantially higher lipophilicity and molecular weight [2]. The lower LogP and TPSA of the unsubstituted 3-bromo compound favor aqueous solubility and reduce non-specific protein binding, desirable attributes for probe development and in vitro assay compatibility.

Physicochemical property comparison CNS drug-likeness LogP optimization

Enantiomeric Differentiation at C5: 5-(S) Configuration Confers ~50-fold Higher TG2 Inhibitory Potency vs. 5-(R)—Critical for Chiral Pool Procurement Strategy

Structure-activity relationship studies demonstrate that the 5-(S)-dihydroisoxazole stereoisomer is a markedly better inhibitor of human TG2 than its 5-(R) stereoisomer, with approximately 50-fold higher activity [1]. While 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1130365-33-1) is supplied as the racemate, the carboxylic acid handle enables chiral resolution via diastereomeric salt formation or enzymatic resolution prior to inhibitor assembly [1]. Procuring the racemic carboxylic acid and performing in-house chiral resolution offers greater flexibility and lower cost than purchasing pre-resolved enantiomerically pure downstream intermediates at a premium (typically 5-10× cost for single enantiomers).

Stereochemistry-activity relationship Chiral resolution Covalent inhibitor potency

Stability Under Recommended Storage Conditions (2–8 °C) vs. Thermal Lability of 3-Bromo-4,5-dihydroisoxazole at Ambient Temperature

The compound requires storage at 2–8 °C, consistent with the thermal sensitivity of the 3-bromo-4,5-dihydroisoxazole ring system . The 3-bromo substituent is susceptible to thermal or base-promoted elimination/decomposition; in contrast, 3-aryl-substituted 4,5-dihydroisoxazole-5-carboxylic acids (e.g., 3-phenyl or 3-(4-methoxyphenyl) analogs) lack this electrophilic warhead and are stored at room temperature but cannot serve as covalent inhibitor precursors . The refrigerated storage requirement is a direct consequence of the reactive bromine that enables covalent target engagement and should be planned for in procurement logistics.

Compound stability Storage conditions Procurement logistics

Prioritized Application Scenarios for 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid Procurement


Covalent Fragment-Based Drug Discovery Targeting Active-Site Cysteines

The compound serves as a minimal covalent fragment (MW < 200 Da) for screening against cysteine-dependent enzymes beyond TG2, including the recently identified target human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), where 3-bromo-4,5-dihydroisoxazole warheads demonstrated selective reactivity toward the catalytic cysteine with negligible reactivity toward free thiols at physiological pH [1]. Its low molecular weight and favorable LogP (0.6) enable efficient fragment elaboration while maintaining ligand efficiency metrics.

One-Step Synthesis of DHI-Amino Acid Conjugates for TG2 Inhibitor Libraries

The free carboxylic acid enables direct HATU- or EDC-mediated coupling to amine-bearing amino acid derivatives, forming the core DHI-amino acid scaffold used in all published TG2-selective inhibitors including ERW1041E and its optimized analogs [2]. This avoids the saponification-related warhead degradation reported for ethyl ester precursors and allows parallel library synthesis in 96-well format for SAR exploration.

Chemical Biology Probe Development Requiring Bioorthogonal Warhead Selectivity

The >2000-fold selectivity of the 3-bromo-DHI warhead for enzyme active-site cysteines over free glutathione [3] makes this scaffold suitable for developing activity-based protein profiling (ABPP) probes that require low background labeling in cellular environments. The carboxylic acid handle can be elaborated with alkyne or biotin tags for click chemistry-enabled target identification without compromising warhead integrity.

Chiral Pool Synthesis of Enantiomerically Pure (S)-DHI Inhibitors

Given the ~50-fold potency advantage of the 5-(S)-enantiomer over 5-(R) [4], procurement of the racemic carboxylic acid followed by classical resolution (diastereomeric salt formation with chiral amines) enables cost-effective access to the active enantiomer for preclinical candidate optimization, with typical resolution yields of 35–45% for the desired (S)-acid.

Quote Request

Request a Quote for 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.